![molecular formula C19H22N4O2 B2878193 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione CAS No. 2109239-72-5](/img/structure/B2878193.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups. The 1,2,3-triazole
group is a type of heterocyclic aromatic organic compound, which includes a five-membered ring of two carbon atoms and three nitrogen atoms . The azabicyclo[3.2.1]octane
group is a type of bicyclic compound consisting of a three-membered ring fused to a seven-membered ring. The butane-1,4-dione
group is a type of diketone, which contains two carbonyl groups separated by two carbon atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the 1,2,3-triazole group is known to have a high dipole moment, which could affect the compound’s solubility and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The chemical compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione, due to its complex structure, finds application in various chemical synthesis and reaction studies. Research has explored its reactions with different compounds to synthesize novel structures with potential pharmacological properties. For instance, studies have focused on its reactions to create derivatives that exhibit unique thermal and photochemical behavior, indicating potential for further exploration in materials science and pharmaceuticals (Erden, 1981).
Pharmacological Properties
Research has highlighted the pharmacological potential of compounds related to 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione. Studies have synthesized derivatives that act as aromatase inhibitors, offering avenues for the treatment of hormone-dependent diseases, such as mammary carcinoma. This underscores the importance of such compounds in the development of new therapeutic agents (N. Bidoit & M. Objois, 2008).
Muscarinic Activities
Compounds derived from the chemical structure have also been explored for their muscarinic activities, which are crucial in the development of treatments for various neurological conditions. The synthesis and evaluation of derivatives have provided insights into the potential therapeutic applications of these compounds in targeting muscarinic receptors, offering new possibilities for drug development in treating diseases associated with these receptors (Wadsworth et al., 1992).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(14-4-2-1-3-5-14)8-9-19(25)22-15-6-7-16(22)13-17(12-15)23-20-10-11-21-23/h1-5,10-11,15-17H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSNFOBIDYMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.